XPS B 1s Binding Energy: Analytical Distinction from Principal Oxide B₂O₃
Diboron dioxide (B₂O₂) can be analytically distinguished from the principal boron oxide, B₂O₃, using X-ray Photoelectron Spectroscopy (XPS). A direct experimental comparison demonstrates that the B 1s core-level binding energy for a condensed B₂O₂ thin film is 192.55 eV, which is significantly lower than the binding energy reported for B₂O₃ in the range of 193.5-194.0 eV [1]. This provides a quantifiable spectroscopic signature for identifying B₂O₂ on surfaces and in mixed oxide phases [1].
| Evidence Dimension | B 1s Binding Energy (eV) |
|---|---|
| Target Compound Data | 192.55 eV |
| Comparator Or Baseline | B₂O₃ (diboron trioxide): 193.5-194.0 eV |
| Quantified Difference | ~0.95-1.45 eV lower for B₂O₂ |
| Conditions | Condensed thin film on Ag foil substrate; B₂O₂ generated from Knudsen cell with B(s) + B₂O₃(s) at 1123 K |
Why This Matters
This quantifiable difference in binding energy enables unambiguous surface chemical state identification, a critical need for process monitoring in thin-film deposition and for investigating oxidation intermediates of boron-based materials, making B₂O₂ a necessary standard reference material for XPS studies.
- [1] Yajun Wang and Michael Trenary, "Characterization with XPS of a Thin Film of B2O2 Deposited on a Ag Substrate," Surface Science Spectra, vol. 1, no. 2, pp. 183-187, 1992. DOI: 10.1116/1.1247690 View Source
